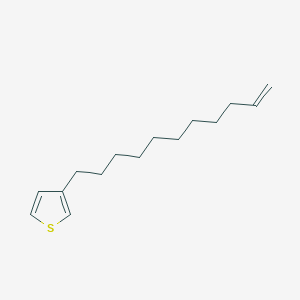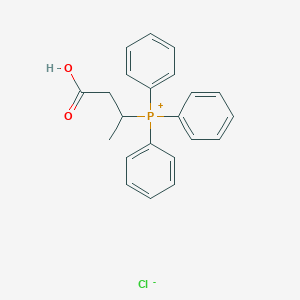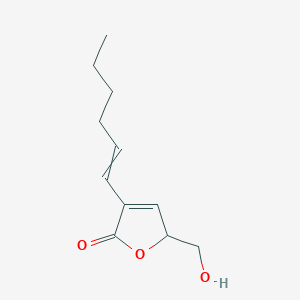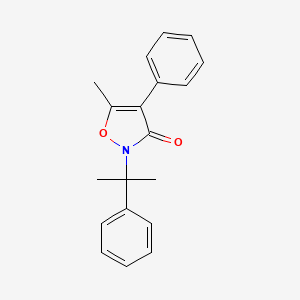
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one is a synthetic organic compound belonging to the oxazolone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylpropan-2-amine with 4-phenyl-3-buten-2-one in the presence of a base, followed by cyclization with an oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-oxazolone: A simpler oxazolone derivative with similar chemical properties.
5-Methyl-2-phenyl-1,2-oxazolone: Another related compound with a different substitution pattern.
Uniqueness
5-Methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
194734-66-2 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-2-(2-phenylpropan-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C19H19NO2/c1-14-17(15-10-6-4-7-11-15)18(21)20(22-14)19(2,3)16-12-8-5-9-13-16/h4-13H,1-3H3 |
Clave InChI |
FJWSGPFECSVPBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(O1)C(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
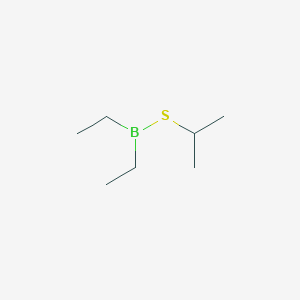
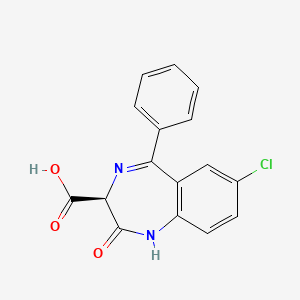

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)

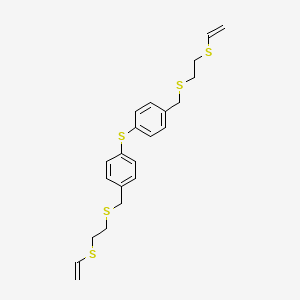
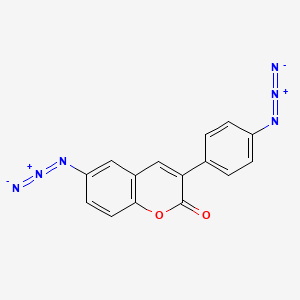
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
